3-Methylbutyl 4-amino-2-hydroxybenzoate
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Overview
Description
3-Methylbutyl 4-amino-2-hydroxybenzoate is an organic compound with the molecular formula C12H17NO3 It consists of a 3-methylbutyl group attached to a 4-amino-2-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 4-amino-2-hydroxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 4-amino-2-hydroxybenzaldehyde or 4-amino-2-hydroxybenzoic acid.
Reduction: Formation of 4-amino-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylbutyl 4-amino-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methylbutyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-hydroxybenzoate
- Ethyl 4-amino-2-hydroxybenzoate
- Propyl 4-amino-2-hydroxybenzoate
Uniqueness
3-Methylbutyl 4-amino-2-hydroxybenzoate is unique due to the presence of the 3-methylbutyl group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
54780-12-0 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-methylbutyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C12H17NO3/c1-8(2)5-6-16-12(15)10-4-3-9(13)7-11(10)14/h3-4,7-8,14H,5-6,13H2,1-2H3 |
InChI Key |
KMXSSAQNOOIKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
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